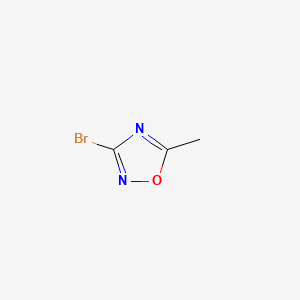

3-Bromo-5-methyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAIGPZGPQPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679760 | |

| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228427-07-3 | |

| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3-Bromo-5-methyl-1,2,4-oxadiazole is a halogenated derivative of the 1,2,4-oxadiazole heterocyclic system. The presence of the bromine atom at the 3-position significantly influences its reactivity and potential for further functionalization. The core chemical identifiers and computed physical properties are summarized in the table below. It is important to note that much of the available physical property data is based on computational predictions and awaits experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1228427-07-3 | PubChem[1] |

| Molecular Formula | C₃H₃BrN₂O | PubChem[1] |

| Molecular Weight | 162.97 g/mol | PubChem[1] |

| Canonical SMILES | CC1=NC(=NO1)Br | PubChem[1] |

| InChI | InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 | PubChem[1] |

| Predicted Boiling Point | 166.71 °C to 170.15 °C | Chemchart[2] |

| Predicted Melting Point | Not Available | |

| Predicted Density | 1.56 g/cm³ | Chemchart[2] |

| Predicted Water Solubility | Not Available | |

| Predicted LogP | 1.6 | PubChem[1] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from related compounds, the expected spectral characteristics can be inferred.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Mass Spectral Data:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 162.95017 |

| [M+Na]⁺ | 184.93211 |

| [M-H]⁻ | 160.93561 |

| [M]⁺ | 161.94234 |

| [M]⁻ | 161.94344 |

Data sourced from PubChemLite[3].

A key fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the N-O bond and subsequent loss of neutral fragments. For this compound, fragmentation could involve the loss of acetonitrile (CH₃CN) or bromonitrile (BrCN).

NMR Spectroscopy

While experimental NMR data is not available in the reviewed literature, the expected chemical shifts for the methyl protons in ¹H NMR and the carbon atoms in ¹³C NMR can be predicted based on the electronic environment of the 1,2,4-oxadiazole ring. The methyl group protons would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. The ¹³C NMR spectrum would show three distinct signals corresponding to the methyl carbon and the two carbons of the oxadiazole ring. The carbon bearing the bromine atom would be expected to have a chemical shift significantly influenced by the halogen's electronegativity.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the public literature. However, the general synthesis of 3-halo-1,2,4-oxadiazoles can be approached through several established methods. One common route involves the cyclization of amidoximes with a suitable electrophilic reagent. For a 3-bromo derivative, this could potentially involve the use of cyanogen bromide or a similar bromine-containing one-carbon synthon.

Another plausible synthetic route could involve the Sandmeyer-type reaction of a 3-amino-5-methyl-1,2,4-oxadiazole precursor. This would involve diazotization of the amino group followed by treatment with a bromide salt, such as copper(I) bromide.

A general workflow for the synthesis of a 3-halo-1,2,4-oxadiazole from an amidoxime is depicted below.

Chemical Reactivity

The bromine atom at the 3-position of the 1,2,4-oxadiazole ring is expected to be the primary site of reactivity, making it a valuable synthetic intermediate. This C-Br bond is susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction would involve the palladium-catalyzed coupling with a boronic acid or a boronate ester to introduce a new substituent at the 3-position. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

The catalytic cycle for a generic Suzuki-Miyaura coupling is illustrated below.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl bromide is as follows:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1 equivalent), the boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

-

Extract the product with an appropriate organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Safety and Handling

Aggregated GHS information from PubChem indicates that this compound is considered hazardous.[1]

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: May cause skin irritation.[1]

-

Eye Damage/Irritation: May cause serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Potential Applications

The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The presence of a bromine atom in this compound makes it a versatile building block for the synthesis of more complex molecules through cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of structure-activity relationships in drug discovery programs. Potential therapeutic areas where 1,2,4-oxadiazole derivatives have shown promise include oncology, infectious diseases, and inflammation.

Conclusion

This compound is a chemical entity with significant potential as a synthetic intermediate. While comprehensive experimental data is currently limited in publicly accessible literature, its fundamental properties can be inferred from computational data and the known chemistry of related compounds. The key to unlocking its utility lies in its C-Br bond, which serves as a handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. As with any halogenated and heterocyclic compound, appropriate safety precautions must be taken during its handling and use. Further research to elucidate its experimental properties and explore its reactivity will undoubtedly expand its applications in both academic and industrial research.

References

Physical and chemical properties of 3-Bromo-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with esters and amides, offering improved metabolic stability and pharmacokinetic properties. The presence of a bromine atom and a methyl group on the oxadiazole ring provides handles for further chemical modifications, making it a potentially valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of this compound, intended for researchers and professionals in the field of drug discovery and development.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily derived from computational predictions and data available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂O | PubChem[1] |

| Molecular Weight | 162.97 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=NC(=NO1)Br | PubChem[1] |

| InChI Key | STAIGPZGPQPXIB-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 1228427-07-3 | PubChem[1] |

| Predicted Boiling Point | 166.71 °C | Chemchart[2] |

| Predicted Density | 1.56 g/cm³ | Chemchart[2] |

| Predicted pKa | -4.00 ± 0.20 | Guidechem |

| Predicted XLogP3-AA | 1.6 | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis would likely involve a two-step process: acylation of acetamidoxime followed by a cyclodehydration reaction.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of O-(Bromoacetyl)acetamidoxime (Intermediate)

-

To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine or pyridine, 1.1 eq).

-

Slowly add bromoacetyl bromide (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated intermediate. Purification may be performed by column chromatography if necessary.

Step 2: Cyclodehydration to this compound

-

Dissolve the crude O-(Bromoacetyl)acetamidoxime in a high-boiling point solvent (e.g., toluene or xylene).

-

Heat the mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material. Alternatively, a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) can be added to facilitate the cyclization at a lower temperature.

-

After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~2.5 ppm | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would likely show three distinct signals corresponding to the methyl carbon and the two carbons of the oxadiazole ring.

| Chemical Shift (δ) | Assignment |

| ~12-15 ppm | -CH₃ |

| ~160-170 ppm | C5 of oxadiazole |

| ~155-165 ppm | C3 of oxadiazole (attached to Br) |

Predicted IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the C=N and C-O stretching vibrations of the oxadiazole ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~1600-1650 | C=N stretch |

| ~1400-1450 | C-O stretch |

| ~2900-3000 | C-H stretch (methyl) |

Predicted Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Assignment |

| ~162/164 | [M]⁺ |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the C3 carbon atom, which is attached to the electron-withdrawing bromine atom. This makes the compound susceptible to nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at the 3-position can be displaced by various nucleophiles, providing a versatile route to a wide range of 3-substituted-5-methyl-1,2,4-oxadiazoles. This reactivity is a key feature for its use as a building block in medicinal chemistry.

Potential nucleophiles could include:

-

Amines (primary and secondary)

-

Thiols

-

Alcohols/Phenols (under appropriate basic conditions)

-

Organometallic reagents (e.g., in cross-coupling reactions)

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound itself, the broader class of 1,2,4-oxadiazole derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

The biological activity of oxadiazole derivatives is often attributed to their ability to act as bioisosteres of amides and esters, allowing them to interact with various biological targets such as enzymes and receptors. The specific activity of a derivative is highly dependent on the nature and position of the substituents on the oxadiazole ring.

Given its structure, this compound could serve as a precursor for the synthesis of libraries of compounds to be screened for various biological activities. For instance, substitution of the bromine atom with different functional groups could lead to molecules that modulate specific signaling pathways implicated in disease.

Safety and Handling

Based on available safety data, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated heterocyclic compound with potential as a versatile building block in the synthesis of more complex molecules, particularly for applications in drug discovery. Its key feature is the reactive C-Br bond, which allows for a variety of nucleophilic substitution reactions. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its known properties and potential applications based on data from analogous structures and the general chemistry of 1,2,4-oxadiazoles. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in the development of new chemical entities.

References

In-Depth Technical Guide: 3-bromo-5-methyl-1,2,4-oxadiazole (CAS Number 1228427-07-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1228427-07-3, identified as 3-bromo-5-methyl-1,2,4-oxadiazole. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide summarizes its known properties and provides a broader context based on the well-documented characteristics of the 1,2,4-oxadiazole chemical class. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.[3][4][5]

Core Properties of this compound

The fundamental properties of this compound have been compiled from various chemical databases and supplier information.

Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 1228427-07-3

-

Molecular Formula: C₃H₃BrN₂O

-

SMILES: CC1=NC(=NO1)Br

-

InChIKey: STAIGPZGPQPXIB-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted through computational models.

| Property | Value | Source |

| Molecular Weight | 162.97 g/mol | [6][7] |

| Monoisotopic Mass | 161.94289 Da | [7] |

| Boiling Point (Predicted) | 166.71 - 170.15 °C | [6] |

| Density (Predicted) | 1.56 g/cm³ | [6] |

| Flash Point (Predicted) | 55.74 °C | [6] |

| XlogP (Predicted) | 1.6 | [7] |

| Topological Polar Surface Area | 38.9 Ų | ChemChart |

| Hydrogen Bond Donors | 0 | ChemChart |

| Hydrogen Bond Acceptors | 3 | ChemChart |

| Rotatable Bonds | 0 | ChemChart |

Synthesis and Experimental Protocols

General Synthesis of 1,2,4-Oxadiazoles

The most common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate.[8] This is typically a two-step process starting from a nitrile.

A general workflow for the synthesis is depicted below:

Caption: General synthesis workflow for 1,2,4-oxadiazoles.

Representative Experimental Protocol for a 2-bromo-5-methyl-1,3,4-oxadiazole

A documented synthesis for the isomeric 2-bromo-5-methyl-1,3,4-oxadiazole provides a relevant example of a synthetic transformation involving similar functionalities.[9]

Reaction: Synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole from 5-methyl-1,3,4-oxadiazol-2-amine.[9]

Materials:

-

5-methyl-l,3,4-oxadiazol-2-amine

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile (MeCN)

-

Ethyl acetate (EA)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 5-methyl-l,3,4-oxadiazol-2-amine (20.2 mmol) and CuBr₂ (30.3 mmol) in MeCN is stirred at 0 °C under a nitrogen atmosphere.[9]

-

tert-Butyl nitrite (40.4 mmol) is added to the stirred mixture.[9]

-

The resulting mixture is heated to 65 °C and stirred for 3 hours.[9]

-

After cooling to room temperature, the reaction mixture is diluted with H₂O and extracted with EA.[9]

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum.[9]

-

The residue is purified by column chromatography to afford the product.[9]

Biological Activities and Signaling Pathways of 1,2,4-Oxadiazoles

Direct biological activity data for this compound is not available in the reviewed literature. However, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of pharmacological activities.[4][10]

Overview of Biological Activities

Derivatives of 1,2,4-oxadiazole have been reported to exhibit the following activities:

-

Antimicrobial: Including antibacterial and antifungal properties.[11]

-

Anticancer: Showing cytotoxicity against various cancer cell lines.[4]

-

Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[10]

-

Antiviral: Activity against various viruses has been noted.[11]

-

Neuroprotective: Some derivatives have shown promise in models of neurodegenerative diseases.[1]

The diverse biological activities stem from the ability of the 1,2,4-oxadiazole ring to act as a bioisostere and participate in various interactions with biological targets.[2]

Potential Signaling Pathway Involvement (Hypothesized)

Based on the activities of other 1,2,4-oxadiazole derivatives, it can be hypothesized that compounds like this compound could potentially interact with various signaling pathways. The diagram below illustrates a generalized logical flow of how a small molecule inhibitor, such as a 1,2,4-oxadiazole derivative, might be identified and characterized.

Caption: Hypothetical drug discovery workflow for a 1,2,4-oxadiazole.

Conclusion

This compound is a halogenated heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently lacking, its structural features are characteristic of a class of compounds with a proven track record of diverse and potent biological activities. This guide provides a foundational understanding of its properties and the broader context of the 1,2,4-oxadiazole family, serving as a valuable resource for researchers interested in exploring its potential applications. Further experimental studies are warranted to fully elucidate the pharmacological profile of this specific compound.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. PubChemLite - this compound (C3H3BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. soc.chim.it [soc.chim.it]

- 9. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

- 10. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-methyl-1,2,4-oxadiazole. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document also includes generalized experimental protocols and conceptual diagrams based on the broader class of oxadiazole derivatives. This information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and chemical synthesis.

Core Molecular Information

This compound is a halogenated heterocyclic compound. The oxadiazole ring system is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1] The presence of a bromine atom and a methyl group on the oxadiazole ring influences its physicochemical properties and potential biological activity.

Molecular Structure and Properties:

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂O | [2][3] |

| Molecular Weight | 162.97 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1228427-07-3 | [2][3] |

| Canonical SMILES | CC1=NC(=NO1)Br | [2][3] |

| InChI Key | STAIGPZGPQPXIB-UHFFFAOYSA-N | [2][3] |

| Monoisotopic Mass | 161.94288 Da | [3] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

Physicochemical Data

The following table outlines predicted and estimated physicochemical properties of this compound. These values are computationally derived and provide a basis for understanding the compound's behavior in various experimental settings.

| Property | Predicted Value | Source |

| Boiling Point | 166.71 °C | [2] |

| Density | 1.56 g/cm³ | [2] |

| Flash Point | 55.74 °C | [2] |

| XlogP | 1.6 | [3] |

Synthesis and Characterization: A Generalized Approach

Representative Experimental Protocol: Synthesis of a 3,5-disubstituted-1,2,4-oxadiazole

The following is a generalized one-pot synthesis protocol adapted from literature on similar oxadiazole derivatives.[5] This should be considered a representative method and would require optimization for the specific synthesis of this compound.

Materials:

-

Acetamidoxime

-

Bromine

-

An appropriate acylating agent (e.g., acyl chloride or anhydride)

-

A suitable base (e.g., pyridine, triethylamine)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve acetamidoxime in the chosen solvent under an inert atmosphere.

-

Add the base to the reaction mixture and cool to 0 °C.

-

Slowly add the acylating agent to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3,5-disubstituted-1,2,4-oxadiazole.

Characterization:

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the protons and carbons.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

A review of NMR and other spectroscopic techniques is a valuable resource for the structural characterization of oxadiazole derivatives.[6][7]

Potential Biological Activity and Applications

Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][8] The 1,2,4-oxadiazole ring is considered a bioisostere for ester and amide functionalities, which can improve the pharmacokinetic profile of a drug candidate.[9]

While no specific biological data for this compound has been found, its structural similarity to other biologically active oxadiazoles suggests it could be a candidate for screening in various drug discovery programs. The bromo and methyl substituents would likely influence its potency and selectivity for biological targets.

Visualizations

Experimental Workflow:

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 3,5-disubstituted 1,2,4-oxadiazole.

References

- 1. ijrpr.com [ijrpr.com]

- 2. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.stmjournals.com [journals.stmjournals.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. mdpi.com [mdpi.com]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C3H3BrN2O Oxadiazole Derivatives for Researchers and Drug Development Professionals

Introduction

The molecular formula C3H3BrN2O represents several structural isomers of brominated methyl-substituted oxadiazoles. These heterocyclic compounds are of significant interest to the scientific and pharmaceutical communities due to the established broad-spectrum biological activities of the oxadiazole scaffold.[1][2] Derivatives of both 1,3,4-oxadiazole and 1,2,4-oxadiazole have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] This technical guide provides a detailed overview of the key isomers of C3H3BrN2O, focusing on their IUPAC nomenclature, physicochemical properties, synthesis protocols, and biological relevance.

Key Isomers of C3H3BrN2O Oxadiazole Derivatives

The primary isomers of C3H3BrN2O, where a methyl group and a bromine atom are substituted onto the oxadiazole ring, are:

-

2-bromo-5-methyl-1,3,4-oxadiazole

-

3-bromo-5-methyl-1,2,4-oxadiazole

-

5-bromo-3-methyl-1,2,4-oxadiazole

A summary of the key identifiers and properties for these isomers is presented in Table 1.

| Property | 2-bromo-5-methyl-1,3,4-oxadiazole | This compound | 5-bromo-3-methyl-1,2,4-oxadiazole |

| IUPAC Name | 2-bromo-5-methyl-1,3,4-oxadiazole | This compound | 5-bromo-3-methyl-1,2,4-oxadiazole |

| CAS Number | 864750-58-3[5] | 1228427-07-3[6] | 960053-90-1[7] |

| Molecular Formula | C3H3BrN2O[5] | C3H3BrN2O[6] | C3H3BrN2O[7] |

| Molecular Weight | 162.97 g/mol [8] | 162.97 g/mol [6] | 162.97 g/mol [7] |

| Appearance | Yellow solid[8] | Not specified | Not specified |

| Predicted Boiling Point | Not specified | 166.71 °C[9] | Not specified |

| Predicted Density | Not specified | 1.56 g/cm³[9] | Not specified |

| Predicted Flash Point | Not specified | 55.74 °C[9] | Not specified |

Experimental Protocols: Synthesis of Oxadiazole Derivatives

The synthesis of these oxadiazole derivatives is a critical aspect for their further study and application. Below is a detailed experimental protocol for the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole. Detailed, publicly available experimental protocols for the other two isomers are less common.

Synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole

A common synthetic route to 2-bromo-5-methyl-1,3,4-oxadiazole involves the diazotization of 5-methyl-1,3,4-oxadiazol-2-amine followed by a Sandmeyer-type reaction with a bromide source.[10]

Reactants:

-

5-methyl-1,3,4-oxadiazol-2-amine (1.0 eq)

-

Copper(II) bromide (CuBr2) (1.5 eq)

-

tert-Butyl nitrite (2.0 eq)

-

Acetonitrile (MeCN) as solvent

Procedure: [10]

-

A stirred mixture of 5-methyl-1,3,4-oxadiazol-2-amine and CuBr2 in acetonitrile is cooled to 0 °C under a nitrogen atmosphere.

-

tert-Butyl nitrite is added to the cooled mixture.

-

The resulting mixture is heated to 65 °C and stirred for 3 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

-

The crude product is purified by column chromatography to afford 2-bromo-5-methyl-1,3,4-oxadiazole as a yellow solid.[10]

Spectroscopic Data:

-

LCMS (m/z): 163 (M+H)+[10]

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-bromo-5-methyl-1,3,4-oxadiazole.

Potential Biological Activities of Oxadiazole Derivatives

Caption: Overview of reported biological activities for oxadiazole derivatives.

Biological Significance and Applications in Drug Development

The oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities.[1][2] The 1,3,4-oxadiazole and 1,2,4-oxadiazole rings are bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic properties in some cases.[11]

-

Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives.[3] The specific isomer, 2-bromo-5-methyl-1,3,4-oxadiazole, has been noted to exhibit antibacterial properties, particularly against Gram-positive bacteria.[8]

-

Anti-inflammatory and Analgesic Effects: The oxadiazole scaffold has been incorporated into molecules designed as anti-inflammatory and analgesic agents.[3][4]

-

Anticancer Potential: Various substituted oxadiazoles have been investigated for their cytotoxic effects against different cancer cell lines.[1][2]

The presence of a bromine atom in the C3H3BrN2O isomers can further enhance their biological activity through halogen bonding and by serving as a handle for further chemical modifications and the development of more complex drug candidates.

Conclusion

The C3H3BrN2O oxadiazole derivatives, particularly 2-bromo-5-methyl-1,3,4-oxadiazole, this compound, and 5-bromo-3-methyl-1,2,4-oxadiazole, represent a class of heterocyclic compounds with significant potential in drug discovery and development. Their synthesis, while requiring specific protocols, provides access to scaffolds with a rich history of biological relevance. Further research into the specific biological activities and mechanisms of action of these individual isomers is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers and scientists embarking on the exploration of these promising molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-3-methyl-1,2,4-oxadiazole | CymitQuimica [cymitquimica.com]

- 8. Buy 2-Bromo-5-methyl-1,3,4-oxadiazole | 864750-58-3 [smolecule.com]

- 9. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity Screening of Novel Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel oxadiazole compounds. Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide details the experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways.

Anticancer Activity Screening

Novel oxadiazole derivatives have demonstrated promising anticancer activities by modulating various cellular pathways.[1][2] The screening process typically involves evaluating their cytotoxic effects on various cancer cell lines, followed by mechanistic studies to understand their mode of action, which may include inducing apoptosis or causing cell cycle arrest.[3]

Data Presentation: In Vitro Cytotoxicity of Novel Oxadiazole Compounds

The cytotoxic activity of novel oxadiazole compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of representative oxadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4h | A549 (Lung) | <0.14 | - | - |

| 4f | A549 (Lung) | 1.59 | - | - |

| 4i | A549 (Lung) | 7.48 | - | - |

| 4k | A549 (Lung) | 2.83 | - | - |

| 4l | A549 (Lung) | 4.65 | - | - |

| 4g | C6 (Glioma) | 8.16 | - | - |

| 4h | C6 (Glioma) | 13.04 | - | - |

| Compound 5 | U87 (Glioblastoma) | 35.1 | - | - |

| Compound 5 | T98G (Glioblastoma) | 34.4 | - | - |

| Compound 5 | LN229 (Glioblastoma) | 37.9 | - | - |

| Compound 5 | SKOV3 (Ovarian) | 14.2 | - | - |

| Compound 5 | MCF7 (Breast) | 30.9 | - | - |

| Compound 5 | A549 (Lung) | 18.3 | - | - |

| Compound 3e | MDA-MB-231 (Breast) | Lower than HT-29 | Doxorubicin | - |

| Compound 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the novel oxadiazole compounds and a vehicle control. Incubate for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.[9][10]

Protocol:

-

Cell Treatment: Treat cells with the oxadiazole compounds at their respective IC50 concentrations for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic.

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[12]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the oxadiazole compounds and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[3]

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[3]

-

Incubation: Incubate for 30 minutes in the dark at room temperature.[3]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualization of Experimental Workflow and Signaling Pathways

Caption: Workflow for anticancer activity screening of oxadiazole compounds.

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by oxadiazole compounds.[1][13][14]

Caption: Activation of the p53 apoptotic pathway by oxadiazole compounds.[2][5]

Antimicrobial Activity Screening

Oxadiazole derivatives have been reported to possess significant antibacterial and antifungal activities against a range of pathogenic microorganisms.[15] The screening of these compounds typically involves determining their minimum inhibitory concentration (MIC).

Data Presentation: Antimicrobial Activity of Novel Oxadiazole Compounds

The antimicrobial activity is often quantified by the zone of inhibition in diffusion assays or the MIC in dilution assays.

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

| 17e | E. coli | - | - | Ciprofloxacin | - |

| 17f | S. aureus | - | - | Ciprofloxacin | - |

| 17h | P. aeruginosa | - | - | Ciprofloxacin | - |

| 17b | C. albicans | - | - | Amphotericin B | - |

| 17c | A. niger | - | - | Amphotericin B | - |

| 15 | S. aureus | - | 200 | Ofloxacin | 10 |

| 16 | E. coli | - | 200 | Ofloxacin | 10 |

| 17 | A. niger | - | 25-50 | Ketoconazole | 10 |

| 18 | S. aureus | - | 25-50 | Ofloxacin | 10 |

| 19 | E. coli | - | 25-50 | Ofloxacin | 10 |

| 20 | A. niger | - | 200 | Ketoconazole | 10 |

Data compiled from multiple sources.[16]

Experimental Protocols

This method is used for the qualitative or semi-quantitative assessment of antimicrobial activity.[16]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.

-

Cup Creation: Create wells (cups) of 6-8 mm in diameter in the agar.

-

Compound Application: Add a defined volume of the oxadiazole compound solution at a specific concentration into the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Protocol:

-

Serial Dilution: Perform serial two-fold dilutions of the oxadiazole compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Experimental Workflow

Caption: Workflow for antimicrobial activity screening.

Anti-inflammatory Activity Screening

Certain oxadiazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Data Presentation: Anti-inflammatory Activity of Novel Oxadiazole Compounds

The anti-inflammatory activity is often evaluated by the percentage of inhibition of enzyme activity or edema.

| Compound ID | Assay | % Inhibition | IC50 (µM) | Standard Drug | % Inhibition / IC50 (µM) |

| 4e | Carrageenan-induced edema | 89 | - | Ibuprofen | - |

| 4b | Carrageenan-induced edema | 86 | - | Ibuprofen | - |

| 4e | COX-2 Inhibition | - | Selective | - | - |

| 4e | 5-LOX Inhibition | - | Selective | - | - |

| 8a | COX-2 Inhibition | - | 0.05 | Celecoxib | 0.045 |

| 11c | COX-2 Inhibition | - | 0.04 | Celecoxib | 0.045 |

Data compiled from multiple sources.[13][19]

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX enzymes.[20][21]

Protocol:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the oxadiazole compound or a reference inhibitor.[20]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[20]

-

Reaction Termination: Stop the reaction after a specific time.

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for each enzyme.

This assay determines the inhibitory effect of a compound on the 5-LOX enzyme.[22][23]

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of 5-LOX enzyme and linoleic acid (substrate).

-

Inhibitor Incubation: Pre-incubate the enzyme with the test compounds.

-

Reaction Monitoring: Initiate the reaction by adding the substrate and monitor the increase in absorbance at 234 nm, which corresponds to the formation of the product.[23]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

This is an in vivo model to assess the acute anti-inflammatory activity of a compound.[4][19][24]

Protocol:

-

Animal Grouping: Divide animals (rats or mice) into control and treatment groups.

-

Compound Administration: Administer the oxadiazole compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[19]

-

Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[19]

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Visualization of Experimental Workflow and Signaling Pathways

Caption: Workflow for anti-inflammatory activity screening.

Caption: Inhibition of the NF-κB signaling pathway by oxadiazole compounds.[1][14]

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]

- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. bio-protocol.org [bio-protocol.org]

3-Bromo-5-methyl-1,2,4-oxadiazole SMILES and InChIKey

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification

Accurate identification of a chemical compound is critical for all research and development activities. The standard identifiers for 3-Bromo-5-methyl-1,2,4-oxadiazole are provided below.

| Identifier | Value |

| SMILES | CC1=NC(=NO1)Br[10][11][12] |

| InChIKey | STAIGPZGPQPXIB-UHFFFAOYSA-N[10][11][12] |

Synthesis and Experimental Data

A detailed, experimentally validated synthesis protocol for this compound is not described in the currently available scientific literature. While general methods for the synthesis of 1,2,4-oxadiazole derivatives are known, a specific procedure for this brominated and methylated variant has not been published.[4][13][14]

Similarly, no quantitative experimental data regarding the biological activity, physicochemical properties (beyond basic computed values), or involvement in signaling pathways for this compound has been found in the public domain.

Logical Relationship for Future Research

Given the absence of specific data for this compound, a logical workflow for its initial investigation is proposed. This workflow outlines the necessary steps to characterize the compound and explore its potential as a research tool or therapeutic agent.

Caption: Proposed research workflow for the characterization and development of this compound.

Conclusion

This compound is a defined chemical entity with the SMILES identifier CC1=NC(=NO1)Br and InChIKey STAIGPZGPQPXIB-UHFFFAOYSA-N.[10][11][12] At present, there is a lack of published literature detailing its synthesis, experimental protocols, and biological activity. The provided workflow offers a strategic approach for researchers interested in exploring the properties and potential applications of this compound. Further investigation into this and related oxadiazole structures could yield valuable insights for drug discovery and development.

References

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. soc.chim.it [soc.chim.it]

Discovery of 1,2,4-oxadiazole as a bioisostere in drug design

An In-depth Technical Guide to 1,2,4-Oxadiazole as a Bioisostere in Drug Design

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar chemical and physical properties, is a critical tool in this optimization process.[1][2] This strategy aims to enhance a molecule's affinity, selectivity, metabolic stability, and bioavailability while reducing toxicity.[1] Among the various heterocyclic scaffolds employed as bioisosteres, the 1,2,4-oxadiazole ring has emerged as a particularly versatile and valuable moiety.[3][4]

The 1,2,4-oxadiazole is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.[5] Its unique electronic properties, planar geometry, and ability to participate in hydrogen bonding allow it to effectively mimic the spatial arrangement and key interactions of common functional groups, most notably amides and esters.[3][6][7][8] A primary advantage of this replacement is the enhanced stability of the 1,2,4-oxadiazole ring to hydrolytic cleavage by enzymes like esterases and amidases, which often plague amide- and ester-containing drug candidates.[1][2][9] This increased metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability.[7] This guide provides a comprehensive overview of the discovery and application of the 1,2,4-oxadiazole ring as a bioisostere, detailing its synthesis, impact on pharmacological activity, and its role in the development of novel therapeutic agents.

The 1,2,4-Oxadiazole as a Bioisosteric Replacement

The utility of the 1,2,4-oxadiazole ring stems from its ability to act as a non-classical bioisostere, mimicking the key features of amides and esters while offering distinct advantages.

-

Amide Bioisostere: The 1,2,4-oxadiazole can replicate the planarity and dipole moment of an amide bond.[7] The nitrogen atoms in the ring can act as hydrogen bond acceptors, similar to the carbonyl oxygen of an amide, which is crucial for maintaining binding interactions with biological targets.[3][10] Its resistance to enzymatic hydrolysis makes it a superior alternative in environments where metabolic instability of an amide bond is a concern.[3]

-

Ester Bioisostere: Similarly, the 1,2,4-oxadiazole is recognized as a hydrolytically stable replacement for the ester functionality.[6][11] This is particularly beneficial for developing drugs that can withstand the acidic environment of the stomach and enzymatic degradation in the plasma and liver.

-

Carboxylic Acid Bioisostere: Derivatives such as 3-hydroxy-1,2,4-oxadiazoles (or their 5-oxo-1,2,4-oxadiazole tautomers) are planar, acidic heterocycles that have been successfully used as bioisosteres for carboxylic acids.[12] They can mimic the key hydrogen bonding interactions and acidity of a carboxyl group, which is often essential for receptor binding.[12][13]

Data Presentation: Quantitative Impact of Bioisosteric Replacement

The decision to replace a functional group with a 1,2,4-oxadiazole is driven by data. The following tables summarize the quantitative effects of this bioisosteric substitution on physicochemical properties, biological activity, and pharmacokinetics from various studies.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

| Property | Original Moiety | Bioisostere | Observation | Reference |

| Metabolic Stability | Amide/Ester | 1,2,4-Oxadiazole | Increased resistance to hydrolysis. | [1][2][3][9] |

| Polarity | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole is more polar, leading to higher aqueous solubility. | [14][15] |

| hERG Interaction | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Replacement with 1,3,4-oxadiazole can reduce interaction with hERG channels. | [14][15] |

| Bioavailability | Amide | 1,2,4-Oxadiazole | Can lead to improved oral bioavailability due to enhanced metabolic stability. | [7][16] |

Table 2: Structure-Activity Relationship (SAR) Data for 1,2,4-Oxadiazole Bioisosteres

| Target | Original Compound (Structure/Moiety) | Bioisosteric Compound (Structure/Moiety) | Activity of Original (IC₅₀/Kᵢ) | Activity of Bioisostere (IC₅₀/Kᵢ) | Fold Change | Reference |

| Cannabinoid Receptor 2 (CB₂) | 1a (1,2,4-Oxadiazole) | 9a (1,3,4-Oxadiazole) | Kᵢ = 2.9 nM | Kᵢ = 25 nM | ~10-fold decrease | [14] |

| Cannabinoid Receptor 2 (CB₂) | 1b (1,2,4-Oxadiazole) | 9b (1,3,4-Oxadiazole) | Kᵢ = 6.7 nM | Kᵢ = 339 nM | ~50-fold decrease | [14] |

| HDAC-1 | SAHA (Reference) | Compound 20a (1,2,4-Oxadiazole) | IC₅₀ = 15.0 nM | IC₅₀ = 8.2 nM | ~1.8-fold increase | [3] |

| Monoamine Oxidase B (MAO B) | Amide Analogue | Compound 20 (1,2,4-Oxadiazole) | Micromolar range | IC₅₀ = 52 nM | Significant increase | [17][18] |

| Breast Cancer (T47D) | Paclitaxel (Reference) | 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | IC₅₀ = 4.10 µM | IC₅₀ = 19.40 µM | ~4.7-fold decrease | [19] |

| Prostate Cancer (PC-3) | Mitomycin (Reference) | 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | IC₅₀ = 1.50 µM | IC₅₀ = 15.7 µM | ~10.5-fold decrease | [19] |

Experimental Protocols

The synthesis of 1,2,4-oxadiazoles is well-established, allowing for their accessible incorporation into drug candidates.

General Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol is adapted from modern methods that avoid the isolation of the intermediate O-acylamidoxime, improving efficiency.[20]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid (1.1 eq)

-

Carbonyldiimidazole (CDI) (1.1 eq for acid activation, 1.1 eq for cyclization)

-

Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted carboxylic acid in anhydrous DMF. Add CDI (1.1 eq) portion-wise and stir the mixture at room temperature for 30-60 minutes until gas evolution ceases. This forms the activated acylimidazole intermediate.

-

Acylation of Amidoxime: Add the substituted amidoxime (1.0 eq) to the reaction mixture. Stir at room temperature for 1-4 hours. Monitor the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).

-

Cyclodehydration: To the same reaction mixture, add a second portion of CDI (1.1 eq). Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the cyclization to the 1,2,4-oxadiazole by TLC.[21]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.[20]

Protocol: CB₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound (e.g., a 1,2,4-oxadiazole derivative) for the human CB₂ receptor.

Materials:

-

Membranes from cells expressing the human CB₂ receptor.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Test compounds (1,2,4-oxadiazole derivatives) at various concentrations.

-

Non-specific binding control: WIN-55,212-2 (10 µM).

-

96-well microplates and glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration near its Kₑ), 50 µL of the test compound dilution (or vehicle for total binding, or WIN-55,212-2 for non-specific binding), and 50 µL of the receptor membrane suspension.

-

Incubation: Incubate the plates at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz illustrate the logical relationships in the application and synthesis of 1,2,4-oxadiazoles.

References

- 1. scispace.com [scispace.com]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. mdpi.com [mdpi.com]

- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iris.unipv.it [iris.unipv.it]

- 18. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

Preliminary Computational Studies of 3-Bromo-5-methyl-1,2,4-oxadiazole: A Technical Guide

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among them, the 1,2,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active molecules. This technical guide outlines a preliminary computational investigation into the structural and electronic properties of a specific derivative, 3-Bromo-5-methyl-1,2,4-oxadiazole.

Computational chemistry provides a powerful lens through which the intrinsic properties of a molecule can be explored, offering insights that can guide further experimental work and drug design efforts. By employing methods such as Density Functional Theory (DFT), we can predict molecular geometries, electronic distributions, and reactivity, thereby accelerating the discovery and development of novel chemical entities. This document serves as a resource for researchers, scientists, and drug development professionals, detailing the theoretical framework and potential findings from an in silico analysis of this compound.

Physicochemical Properties

A foundational step in any molecular investigation is the characterization of its basic physicochemical properties. These data provide a baseline for subsequent computational and experimental work.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₃H₃BrN₂O | |

| Molecular Weight | 162.97 g/mol | [1] |

| Canonical SMILES | CC1=NC(=NO1)Br | [1] |

| InChI Key | STAIGPZGPQPXIB-UHFFFAOYSA-N | [1] |

| CAS Number | 1228427-07-3 | [2] |

| Boiling Point | 166.71 °C (Predicted) | [3] |

| Melting Point | 18.15 °C (Predicted) | [2] |

| Water Solubility | 68384.1 mg/L (Predicted) | [2] |

| Density | 1.56 g/cm³ (Predicted) | [3] |

Computational Methodology

The following section details the proposed computational protocol for the analysis of this compound. This methodology is based on standard, widely accepted practices in the field of computational organic chemistry.

Software and Theoretical Level

All calculations would be performed using a comprehensive quantum chemistry software package, such as Gaussian or ORCA. The theoretical framework for this study is Density Functional Theory (DFT), a computational method that investigates the electronic structure of many-body systems.[4] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional would be employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing a good balance of accuracy and computational cost for organic molecules.

Experimental Protocols

-

Geometry Optimization: The initial 3D structure of this compound would be built and subjected to geometry optimization.[5] This iterative process adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface, representing the most stable structure of the molecule.

-

Frequency Analysis: Following optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Electronic Property Calculation: With the optimized geometry, a series of electronic properties would be calculated. This includes the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the generation of a Molecular Electrostatic Potential (MEP) map.[3][6][7]

Results and Discussion

This section presents the anticipated results from the computational analyses. The quantitative data provided are hypothetical but representative of what would be expected for a molecule with this structure.

Geometric Analysis

The geometry optimization would yield the most stable 3D conformation of the molecule. Key structural parameters, such as bond lengths and angles, provide insight into the molecule's architecture. The 1,2,4-oxadiazole ring is expected to be planar.

| Parameter | Atom(s) | Predicted Value |

| Bond Length | C-Br | 1.88 Å |

| C-N (ring) | 1.32 - 1.39 Å | |

| N-O (ring) | 1.42 Å | |

| C-O (ring) | 1.35 Å | |

| C-C (methyl) | 1.50 Å | |

| Bond Angle | O-C-N | 108.5° |

| C-N-O | 105.0° | |

| Br-C-N | 118.0° | |

| C-C-N | 121.0° |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.[3][7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[7] The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity.[8][9]

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

A significant HOMO-LUMO gap of 6.10 eV would suggest that this compound is a relatively stable molecule. The distribution of these orbitals would indicate the most likely regions for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting intermolecular interactions.[6][10][11] It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).

For this compound, the most negative potential (red/yellow) is expected to be localized around the electronegative nitrogen and oxygen atoms of the oxadiazole ring. These regions represent potential sites for electrophilic attack and hydrogen bond acceptance. The area around the bromine atom and the methyl group's hydrogen atoms would likely exhibit a more positive potential (blue/green), indicating sites susceptible to nucleophilic attack.

Potential Therapeutic Application: A Hypothetical Signaling Pathway

Given the prevalence of oxadiazole derivatives in drug discovery, it is plausible that this compound could be explored as a modulator of biological pathways. For instance, many small molecule inhibitors target protein kinases. The diagram below illustrates a hypothetical scenario where a 1,2,4-oxadiazole derivative acts as a kinase inhibitor, preventing the phosphorylation of a downstream substrate and thereby interrupting a signaling cascade.

References

- 1. This compound | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed two-step synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole, a valuable building block in medicinal chemistry. The 1,2,4-oxadiazole moiety is a recognized bioisostere for ester and amide functionalities, making it a key component in the design of novel therapeutic agents. The synthetic route involves the initial formation of 3-amino-5-methyl-1,2,4-oxadiazole, followed by a Sandmeyer-type bromination to yield the target compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties for the starting material, intermediate, and the final product is provided below for easy reference.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Boiling Point (°C) |

| Acetamidoxime | N'-hydroxyacetamidine | 625-59-2 | C₂H₆N₂O | 74.08 | 136-138 | - |

| 3-Amino-5-methyl-1,2,4-oxadiazole | 5-methyl-1,2,4-oxadiazol-3-amine | 40483-47-4 | C₃H₅N₃O | 99.09[1] | - | - |

| This compound | This compound | 1228427-07-3 | C₃H₃BrN₂O | 162.97[2][3] | 18.15[4] | 170.15[4] |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 3-Amino-5-methyl-1,2,4-oxadiazole (Intermediate)

This procedure outlines the cyclization reaction of acetamidoxime with cyanogen bromide to form the amino-oxadiazole intermediate.

Materials:

-

Acetamidoxime (1.0 eq)

-

Cyanogen bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetamidoxime in acetonitrile.

-

Add potassium carbonate to the solution and stir the suspension at room temperature.

-

In a separate flask, dissolve cyanogen bromide in acetonitrile.

-

Slowly add the cyanogen bromide solution to the acetamidoxime suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-